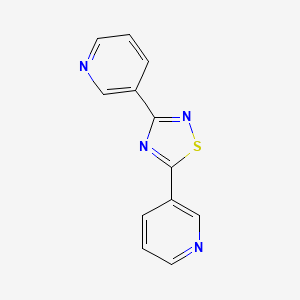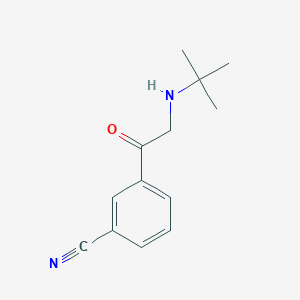
3-(N-tert-Butylglycyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-tert-Butylglycyl)benzonitrile is an organic compound that features a benzonitrile group attached to a glycine derivative with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-tert-Butylglycyl)benzonitrile typically involves the reaction of benzonitrile derivatives with tert-butylglycine. One common method is the Ritter reaction, where nitriles react with tert-butyl alcohol in the presence of acids to form N-tert-butyl amides . Another approach involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ritter reactions or other catalytic processes that ensure high yields and purity. The use of ionic liquids as solvents and catalysts has also been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-tert-Butylglycyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzonitrile group.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
3-(N-tert-Butylglycyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(N-tert-Butylglycyl)benzonitrile involves its interaction with specific molecular targets and pathways. The benzonitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butylglycine moiety can influence the compound’s solubility and reactivity . These interactions can modulate various biochemical pathways, making the compound of interest in drug development and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the glycine derivative.
N-tert-Butylbenzamide: Similar structure but with an amide group instead of a nitrile.
tert-Butylglycine: The glycine derivative without the benzonitrile group.
Uniqueness
3-(N-tert-Butylglycyl)benzonitrile is unique due to the combination of the benzonitrile and tert-butylglycine moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler compounds .
Propriétés
Numéro CAS |
105802-55-9 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-[2-(tert-butylamino)acetyl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)15-9-12(16)11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3 |
Clé InChI |
DONHFXVGJBEGRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(=O)C1=CC=CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


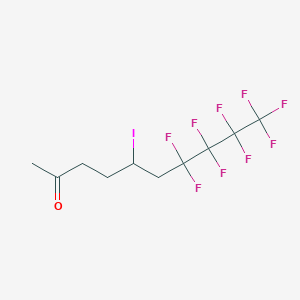
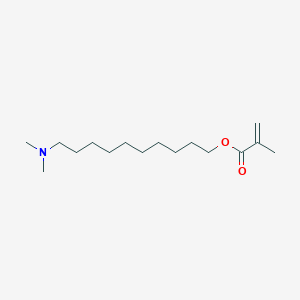
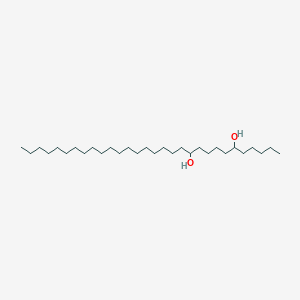


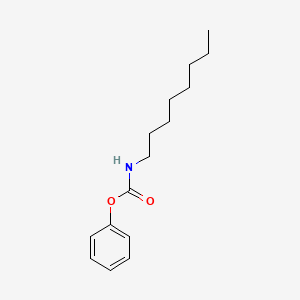
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
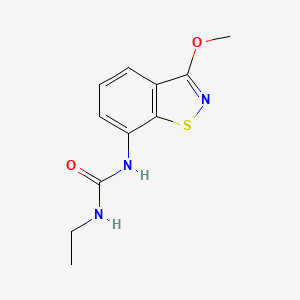
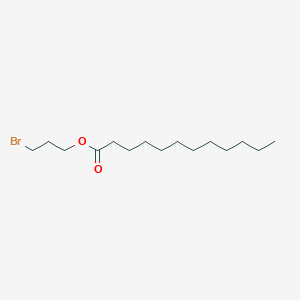
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
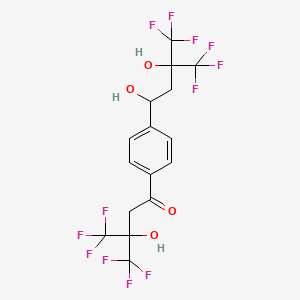

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
